molecular formula C19H23ClN2O2 B10989393 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone

Cat. No.: B10989393
M. Wt: 346.8 g/mol
InChI Key: MMWPHLOLBJBPBY-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a hydroxypiperidino moiety, and a pyrrol group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)-4-hydroxypiperidine. This intermediate is then reacted with 1H-pyrrole-1-butanone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: Shares the chlorophenyl and hydroxypiperidine moieties but lacks the pyrrol group.

    1-(4-Hydroxyphenyl)ethan-1-one: Contains a hydroxyl and phenyl group but differs in overall structure.

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-pyrrol-1-ylbutan-1-one

InChI

InChI=1S/C19H23ClN2O2/c20-17-7-5-16(6-8-17)19(24)9-14-22(15-10-19)18(23)4-3-13-21-11-1-2-12-21/h1-2,5-8,11-12,24H,3-4,9-10,13-15H2

InChI Key

MMWPHLOLBJBPBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCN3C=CC=C3

Origin of Product

United States

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